Quantified Lipophilicity (LogP) Difference Between 1-Bromo-2-butoxybenzene and 1-Bromo-2-ethoxybenzene
1-Bromo-2-butoxybenzene demonstrates significantly higher lipophilicity compared to its shorter-chain ethoxy analog. The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.1 [1], whereas the value for 1-bromo-2-ethoxybenzene is reported as 3.2 . This difference indicates the butoxy variant is over an order of magnitude more lipophilic, influencing its behavior in aqueous-organic biphasic systems, reversed-phase chromatography retention times, and passive membrane permeability if utilized in biological assay contexts.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 1-Bromo-2-ethoxybenzene (CAS 583-19-7): XLogP3 = 3.2 |
| Quantified Difference | Δ 0.9 log units |
| Conditions | Computed values using XLogP3 algorithm |
Why This Matters
The substantial increase in logP directly influences solvent partitioning and chromatographic mobility, making the butoxy variant more suitable for applications requiring higher organic-phase affinity or specific reversed-phase LC conditions.
- [1] PubChem. (2025). Compound Summary: 1-Bromo-2-butoxybenzene. National Center for Biotechnology Information. Retrieved from PubChem CID 19008126. View Source
